Bis(2,3,3,5,5,6,6-heptafluoro-1,4-dioxan-2-yl)mercury
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Overview
Description
Bis(2,3,3,5,5,6,6-heptafluoro-1,4-dioxan-2-yl)mercury: is a complex organomercury compound characterized by the presence of multiple fluorine atoms and a dioxane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3,3,5,5,6,6-heptafluoro-1,4-dioxan-2-yl)mercury typically involves the reaction of mercury salts with fluorinated dioxane derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is usually maintained at low to moderate levels to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Bis(2,3,3,5,5,6,6-heptafluoro-1,4-dioxan-2-yl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other fluorinated by-products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state, potentially forming elemental mercury.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
Chemistry: Bis(2,3,3,5,5,6,6-heptafluoro-1,4-dioxan-2-yl)mercury is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its unique structure allows for selective reactions that are valuable in the development of new materials and pharmaceuticals.
Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of mercury with biological molecules. Its fluorinated nature makes it useful in imaging techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Industry: The compound’s stability and reactivity make it suitable for use in industrial applications, including the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Bis(2,3,3,5,5,6,6-heptafluoro-1,4-dioxan-2-yl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The dioxane ring structure provides a rigid framework that influences the compound’s overall behavior.
Comparison with Similar Compounds
- Bis(2,2,3,3,4,4,4-heptafluoro-1-butanol)mercury
- Bis(2,2,3,3,5,5,6,6-octafluoro-4-(heptafluoropropyl)morpholine)mercury
- Bis(4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl)mercury
Uniqueness: Bis(2,3,3,5,5,6,6-heptafluoro-1,4-dioxan-2-yl)mercury stands out due to its specific fluorination pattern and the presence of a dioxane ring. These features confer unique chemical properties, such as enhanced stability and reactivity, making it distinct from other fluorinated mercury compounds.
Properties
CAS No. |
61479-65-0 |
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Molecular Formula |
C8F14HgO4 |
Molecular Weight |
626.65 g/mol |
IUPAC Name |
bis(2,3,3,5,5,6,6-heptafluoro-1,4-dioxan-2-yl)mercury |
InChI |
InChI=1S/2C4F7O2.Hg/c2*5-1-2(6,7)13-4(10,11)3(8,9)12-1; |
InChI Key |
CSPBHWAERMMYHH-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(OC(C(O1)(F)F)(F)[Hg]C2(C(OC(C(O2)(F)F)(F)F)(F)F)F)(F)F)(F)F |
Origin of Product |
United States |
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